5-Aminoimidazole-4-carboxamide
Overview
Description
5-Aminoimidazole-4-carboxamide (also known as AICA) is a heterocyclic compound and an intermediate in the generation of inosine monophosphate . It is also an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity .
Synthesis Analysis
5-Aminoimidazole-4-carboxamide has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines . It has also been shown to induce differentiation in monocytic cell lines by activating the ATR/Chk1 via pyrimidine depletion .
Molecular Structure Analysis
The molecular structure of 5-Aminoimidazole-4-carboxamide is characterized by an imidazole group, which is a key chemical motif present in several types of biomolecules . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine .
Chemical Reactions Analysis
The imidazole group in 5-Aminoimidazole-4-carboxamide is synthesized by different, non-homologous enzymes . This phenomenon can be understood as a case of functional molecular convergence .
Physical And Chemical Properties Analysis
5-Aminoimidazole-4-carboxamide is a powder with a melting point of 250-252 °C (dec.) (lit.) and is soluble in water at 50 mg/mL, clear, light yellow .
Scientific Research Applications
1. Application in Acute Myeloid Leukemia Treatment
- Methods of Application: In the study, bone marrow samples were obtained from 35 patients and leukemia blasts were cultured ex vivo. The cell viability was assessed by MTT assay and AML cell differentiation was determined by flow cytometry and morphological analyses .
- Results: AICAr was capable of triggering differentiation in samples of bone marrow blasts cultured ex vivo that were resistant to All-trans retinoic acid (ATRA). AICAr-induced differentiation correlates with proliferation and sensitivity to Dihydroorotate dehydrogenase (DHODH) inhibition .
2. Application as AMPK Activator
- Summary of Application: AICAr is widely used as a pharmacological modulator of AMP-activated protein kinase (AMPK) activity. It has been used to dissect signaling pathways regulated by protein kinase C .
- Methods of Application: The compound is administered to intact cells, causing AICA ribonucleotide to accumulate inside the cell .
- Results: Numerous effects of AICAr, previously attributed to AMPK activation, have been found to be AMPK-independent. This has implications for the interpretation of AICAr-based studies in the context of understanding AMPK signaling pathway .
3. Application in Ophthalmology
- Summary of Application: AICAr has been reported to have anti-inflammatory effects in disease states including ischemia and reperfusion heart injury, acute lung injury, and some autoimmune diseases. In ophthalmological practice, intraperitoneal AICAR injections have been shown to suppress uveitis-related intraocular inflammation and increase tear secretion volume in mice .
- Methods of Application: The study involved the administration of intraperitoneal AICAR injections .
- Results: The injections were found to suppress uveitis-related intraocular inflammation and increase tear secretion volume in mice .
4. Application in AMPK Research
- Summary of Application: AICAr is one of the most commonly used pharmacological modulators of AMPK activity. It has been used in many studies focusing on AMPK biology, both in the physiological regulation of metabolism and in cancer pathogenesis .
- Methods of Application: AICAr is administered to intact cells, causing AICA ribonucleotide to accumulate inside the cell .
- Results: Numerous effects of AICAr, previously attributed to AMPK activation, have been found to be AMPK-independent. This has implications for the interpretation of AICAr-based studies in the context of understanding AMPK signaling pathway .
5. Application in Purine Biosynthesis
- Summary of Application: Pyrazofurin, a C-nucleoside which inhibits pyrimidine biosynthesis, has a structural resemblance to AICAr, a nucleotide intermediate in the biosynthesis of purines .
- Methods of Application: The study involved the administration of Pyrazofurin, which inhibited AICAR formyltransferase in rat liver supernatants .
- Results: The inhibition of AICAR formyltransferase in vivo resulted in a buildup of AICAR and a subsequent increase in the urinary excretion of 5-aminoimidazole-4-carboxamide (AIC), which is the normal urinary degradation product of AICAR .
6. Application in Anti-Fatigue
- Summary of Application: AICAr has been shown to have anti-fatigue effects by activating AMP-activated protein kinase (AMPK) .
- Methods of Application: The study involved the synthesis of six AICAr derivatives with substitutions at the ribose hydroxyl positions .
- Results: These derivatives were evaluated as anti-fatigue agents .
4. Application in AMPK Research
- Summary of Application: AICAr is one of the most commonly used pharmacological modulators of AMPK activity. It has been used in many studies focusing on AMPK biology, both in the physiological regulation of metabolism and in cancer pathogenesis .
- Methods of Application: AICAr is administered to intact cells, causing AICA ribonucleotide to accumulate inside the cell .
- Results: Numerous effects of AICAr, previously attributed to AMPK activation, have been found to be AMPK-independent. This has implications for the interpretation of AICAr-based studies in the context of understanding AMPK signaling pathway .
5. Application in Purine Biosynthesis
- Summary of Application: Pyrazofurin, a C-nucleoside which inhibits pyrimidine biosynthesis, has a structural resemblance to AICAr, a nucleotide intermediate in the biosynthesis of purines .
- Methods of Application: The study involved the administration of Pyrazofurin, which inhibited AICAR formyltransferase in rat liver supernatants .
- Results: The inhibition of AICAR formyltransferase in vivo resulted in a buildup of AICAR and a subsequent increase in the urinary excretion of 5-aminoimidazole-4-carboxamide (AIC), which is the normal urinary degradation product of AICAR .
6. Application in Anti-Fatigue
- Summary of Application: AICAr has been shown to have anti-fatigue effects by activating AMP-activated protein kinase (AMPK) .
- Methods of Application: The study involved the synthesis of six AICAr derivatives with substitutions at the ribose hydroxyl positions .
- Results: These derivatives were evaluated as anti-fatigue agents .
Safety And Hazards
Future Directions
5-Aminoimidazole-4-carboxamide has been used clinically to treat and protect against cardiac ischemic injury . It has also been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle . The activation of AMPK is an attractive strategy to enhance glucose transport through increased cell surface GLUT4 content in insulin-resistant skeletal muscle .
properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYTAVYBRSTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059891 | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Aminoimidazole-4-carboxamide | |
CAS RN |
360-97-4 | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminoimidazole carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoimidazole carboxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06143 | |
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Record name | Colahepat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminoimidazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5-Aminoimidazole-4-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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